Alcaloides loline y derivados

Loline alkaloids and their derivatives represent a diverse group of nitrogen-containing compounds found in various species of *Elytrigia* (formerly *Agropyron*) and related grasses. These alkaloids are known for their potent biological activities, including effects on the central nervous system. They exhibit a range of pharmacological properties such as anticonvulsant, analgesic, and neuroprotective actions. The primary loline alkaloid, loline itself, is characterized by its structural features that include a pyrrolizidine ring fused to an indole nucleus, giving it unique biological properties.

Structurally, loline derivatives can vary significantly, ranging from simple modifications of the nitrogen atoms to complex ring systems incorporating additional functional groups. These variations not only enhance their chemical diversity but also broaden their potential applications in medicinal chemistry and pharmacology. Research into these compounds is ongoing, with a focus on developing new therapeutic agents for conditions such as epilepsy, pain management, and neurodegenerative disorders.

The extraction and isolation of loline alkaloids from grasses pose significant challenges due to their low concentrations and structural complexity. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are crucial for their identification and characterization. The development of methods to efficiently produce these compounds in the laboratory is an area of active research, aiming to facilitate their use in drug discovery and clinical applications.

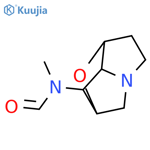

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

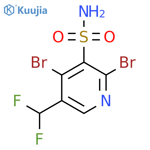

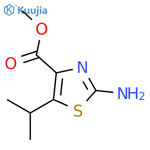

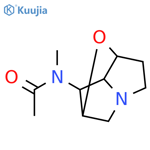

|

(2R)-(3at,6at)-hexahydro-2r,4c-methano-furo[3,2-b]pyrrol-3c-ylamine | 4839-19-4 | C7H12N2O |

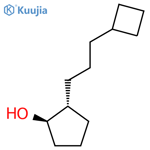

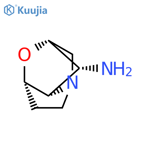

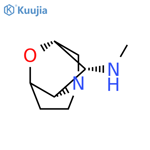

|

(+)-Loline Dihydrochloride | 25161-92-6 | C8H14N2O.2[HCl] |

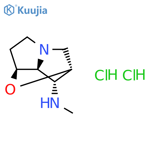

|

((2R)-(3at,6at)-hexahydro-2r,4c-methano-furo[3,2-b]pyrrol-3c-yl)-methyl-carbamic acid (7aS)-1c-acetylamino-7xi-chloro-(7ar)-hexahydro-pyrrolizin-2t-yl ester | 60092-32-2 | C18H27ClN4O4 |

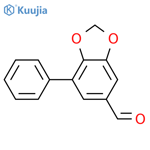

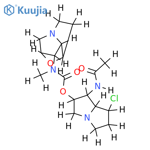

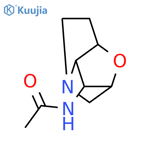

|

N-Acetylloline | 4914-36-7 | C10H16N2O2 |

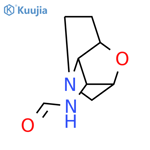

|

2,4-Methano-4H-furo[3,2-b]pyrrol-3-amine,hexahydro-N-methyl-, (2R,3R,3aS,4S,6aS)- | 25161-91-5 | C8H14N2O |

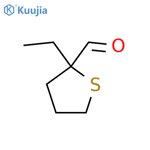

|

N-Formylnorloline | 61391-10-4 | C8H12N2O2 |

|

N-[(1S,6R,7S,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl]acetamide | 38964-35-1 | C9H14N2O2 |

|

N-Formylloline | 38964-33-9 | C9H14N2O2 |

Literatura relevante

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

Proveedores recomendados

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados